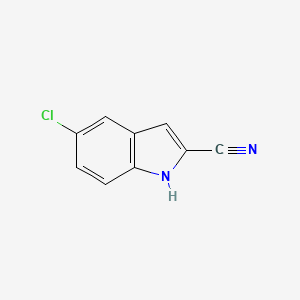

5-Chloro-1H-indole-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-1H-indole-2-carbonitrile is a derivative of indole . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . An approach for the preparation of polysubstituted indole-2-carbonitriles through a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles is described . The Sonogashira, Suzuki–Miyaura, Stille and Heck cross-couplings afforded a variety of di-, tri- and tetra-substituted indole-2-carbonitriles .Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-indole-2-carbonitrile consists of a C9H5ClN2 formula . Indole is an important heterocyclic system that provides the skeleton to many compounds .Chemical Reactions Analysis

Indole derivatives have been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives . The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions .Physical And Chemical Properties Analysis

5-Chloro-1H-indole-2-carbonitrile is soluble in chloroform, hexane, and methanol, but insoluble in water . It should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place .Scientific Research Applications

Antiviral Research

5-Chloro-1H-indole-2-carbonitrile derivatives have been studied for their potential antiviral properties. Researchers have synthesized various derivatives that showed inhibitory activity against influenza A and Coxsackie B4 virus . These findings suggest that compounds with the 5-Chloro-1H-indole-2-carbonitrile structure could serve as a basis for developing new antiviral medications.

Cancer Treatment

Indole derivatives, including those with a 5-chloro substitution, have been explored for their anticancer activities. The indole nucleus is a common structure found in many synthetic drug molecules, and its modification has led to compounds with promising antiproliferative effects against various cancer cell lines .

Drug Discovery

The indole scaffold is a key structural subunit in the discovery of new drug candidates. 5-Chloro-1H-indole-2-carbonitrile serves as a precursor for synthesizing various indole-fused polycycles and other bioactive molecules, which are of great importance in biological sciences and drug discovery .

Agricultural Research

In the context of agricultural research, indole derivatives, including 5-Chloro-1H-indole-2-carbonitrile, are of interest due to their potential role in plant growth and development. Indole-3-acetic acid, a plant hormone derived from tryptophan, is one example of a naturally occurring indole compound that is crucial for plant physiology .

Material Science

5-Chloro-1H-indole-2-carbonitrile can be used in material science for the synthesis of novel organic compounds. Its derivatives are valuable for creating new materials with potential applications in various industries, including electronics and pharmaceuticals .

Biochemistry Research

In biochemistry research, 5-Chloro-1H-indole-2-carbonitrile is utilized for studying enzyme reactions, metabolic pathways, and energy metabolism in cells. It has been shown to influence cellular ATP levels and could be instrumental in understanding cellular energetics .

Mechanism of Action

Target of Action

5-Chloro-1H-indole-2-carbonitrile is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivativesOne study suggests that a similar compound could target pygb to exert its protective effect against cellular h/r injury in mouse astrocytes .

Mode of Action

Indole derivatives are known to interact with their targets and cause various biological changes . For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Some indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are also of interest thanks to their nitrile function . The derivatives of 2-cyanoindoles gained considerable attention in recent years because of their great importance in biological sciences .

properties

IUPAC Name |

5-chloro-1H-indole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXIGJLWKPLXKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1374452-17-1 |

Source

|

| Record name | 5-chloro-1H-indole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide](/img/structure/B2871985.png)

![(1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B2871993.png)

![1-(2,3-Dihydroindol-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2871997.png)

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2871998.png)

![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2872000.png)